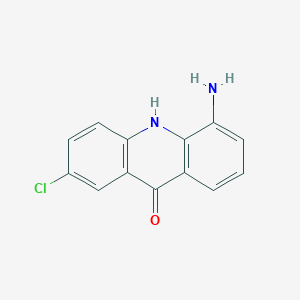

5-Amino-2-chloro-10H-acridin-9-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O/c14-7-4-5-11-9(6-7)13(17)8-2-1-3-10(15)12(8)16-11/h1-6H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUCQNMAERVVKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C(C2=O)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587517 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893612-52-7 | |

| Record name | 5-Amino-2-chloroacridin-9(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Chloro 10h Acridin 9 One and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 5-Amino-2-chloro-10H-acridin-9-one, ¹H and ¹³C NMR are fundamental for confirming its structure.

In ¹H NMR, the chemical shifts, splitting patterns, and integration of the proton signals would confirm the substitution pattern on the acridinone (B8587238) core. The aromatic protons would appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The amino group protons would likely appear as a broad singlet, and its chemical shift could be influenced by the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the acridinone ring is particularly characteristic, resonating at a significantly downfield chemical shift, often in the range of δ 175-185 ppm. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing chloro substituent. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, providing unambiguous assignment of all signals. For related acridinone derivatives, detailed NMR studies have been crucial in confirming their structures and exploring conformational isomerism. nih.govnih.govresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Acridinone Derivatives (Note: This table is illustrative, based on general knowledge and data from related structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~120 |

| C2 | - | ~135 (due to Cl) |

| C3 | ~7.5 (d) | ~125 |

| C4 | ~8.0 (d) | ~140 |

| C4a | - | ~122 |

| C5 | - | ~150 (due to NH₂) |

| C6 | ~7.0 (t) | ~115 |

| C7 | ~7.8 (d) | ~134 |

| C8 | ~7.3 (t) | ~122 |

| C8a | - | ~142 |

| C9 | - | ~178 (C=O) |

| C9a | - | ~121 |

| C10a | - | ~145 |

| NH (10) | ~11.5 (s, br) | - |

| NH₂ (5) | ~5.5 (s, br) | - |

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₃H₉ClN₂O), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The expected monoisotopic mass would be approximately 244.0403 g/mol .

Electron ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, along with an [M+2]⁺ peak with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom. Fragmentation might involve the loss of CO, Cl, or other small fragments, providing further structural information. For instance, GC-MS data for the analogue 2-sec-butyl-5-chloro-10H-acridin-9-one shows prominent peaks that help in its identification. nih.gov

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific functional groups.

Key expected vibrational frequencies include:

N-H stretching: The amino group (NH₂) and the N-H of the acridinone ring would show absorption bands in the region of 3200-3500 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl group of the acridinone would be prominent, typically around 1630-1680 cm⁻¹. nih.gov

C=C stretching: Aromatic ring stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine bond would exhibit a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-N stretching: Vibrations corresponding to the C-N bonds would also be present.

These characteristic peaks, when compared with databases and literature values for similar compounds, help confirm the presence of the key functional moieties within the molecule. nih.govnih.govthermofisher.com

Electronic Spectroscopy (UV-Vis) in Molecular Interactions and Chromophore Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The acridinone core is a large chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands in the UV and visible regions.

For this compound, the spectrum would likely show intense π-π* transitions at shorter wavelengths and a lower energy n-π* transition at a longer wavelength. The position and intensity of these bands are sensitive to the substituents on the acridinone ring. The amino and chloro groups will influence the electronic distribution and thus the absorption maxima. For example, free acridine (B1665455) derivatives typically display absorption bands in the 300–500 nm range. nih.gov The parent 9(10H)-acridinone shows absorption maxima around 250 nm and a broad band with multiple peaks between 350 and 400 nm. nist.gov UV-Vis spectroscopy is also a powerful tool to study the interactions of acridinone derivatives with biological macromolecules like DNA, where changes in the absorption spectrum (hypochromism or hyperchromism) can indicate binding. nih.gov

Fluorescence Spectroscopy for Photophysical Property Characterization

Fluorescence spectroscopy is used to study the photophysical properties of fluorescent molecules, or fluorophores. Many acridinone derivatives are known to be fluorescent. researchgate.netscispace.com The fluorescence spectrum of this compound would provide information about its emission properties upon excitation at an appropriate wavelength, determined from its UV-Vis absorption spectrum.

The fluorescence quantum yield and lifetime are key parameters that can be determined. These properties are highly dependent on the molecular structure and the local environment, such as the polarity of the solvent. researchgate.net For instance, the fluorescence of 9(10H)-acridinone is strong in polar, protic solvents but weak in non-polar solvents. researchgate.net Fluorescence quenching studies can be employed to investigate interactions with other molecules. For example, the interaction of acridine derivatives with human serum albumin (HSA) has been studied by observing the quenching of HSA's intrinsic fluorescence. nih.gov

X-ray Crystallography for Solid-State Structural Determination

Transient Absorption Spectroscopy for Excited-State Dynamics Investigations

Transient absorption spectroscopy is a sophisticated technique used to study the dynamics of short-lived excited states of molecules. This pump-probe technique allows for the observation of processes such as intersystem crossing, internal conversion, and excited-state relaxation on timescales from femtoseconds to milliseconds.

For a fluorescent molecule like an acridinone derivative, transient absorption spectroscopy could be used to characterize the singlet and triplet excited states. It can provide information on the rates of intersystem crossing from the initially populated singlet excited state to the triplet state, which is a crucial parameter in understanding the photophysics of the molecule. While this is a highly specialized technique, it provides invaluable data on the pathways of energy dissipation after light absorption. Studies on related acridinone systems have utilized such advanced spectroscopic methods to understand their photophysical behavior. researchgate.net

Biological Activities and Pharmacological Potential of Acridin 9 10h One Derivatives: Preclinical Investigations

Antineoplastic and Cytotoxic Activities

Acridine (B1665455) derivatives are well-documented for their potent cytotoxic effects against cancerous cells, a characteristic that has propelled numerous analogues into preclinical and clinical development. nih.govnih.gov The planar tricyclic structure of the acridine core is a key determinant of its anticancer activity, facilitating intercalation into DNA and thereby disrupting essential cellular processes like DNA replication and transcription in rapidly proliferating cancer cells. nih.govnih.gov Furthermore, these compounds are known to inhibit the function of critical enzymes involved in maintaining DNA topology, such as topoisomerases. nih.govnih.gov

In Vitro Efficacy against Cancer Cell Lines

While specific in vitro efficacy data for 5-Amino-2-chloro-10H-acridin-9-one is not extensively available in the public domain, the broader class of 9-aminoacridine (B1665356) derivatives has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Structure-activity relationship studies have consistently highlighted the importance of substituents on the acridine ring in modulating this activity.

For instance, a study on a series of 9-acridinyl amino acid derivatives revealed potent viability inhibitors in cancer cells, with some compounds exhibiting IC50 values in the low micromolar range against lung epithelial carcinoma (A549) and chronic myelogenous leukemia (K562) cell lines. nih.gov Notably, certain derivatives were found to be particularly effective against the A549 cell line, an area where the established chemotherapeutic agent amsacrine (B1665488) shows limited activity. nih.gov Another study investigating 2-methyl-9-substituted acridines reported greater cytotoxic activity against the A-549 cell line compared to the MCF-7 human breast cancer cell line. nih.gov

The presence of a chloro group, such as in the subject compound, has been a feature of several biologically active acridine derivatives. For example, the antimalarial drug quinacrine (B1676205) contains a 6-chloro-2-methoxyacridine (B15215803) core. nih.gov The substitution pattern, including the position of the chloro and amino groups, is critical in determining the biological activity profile.

Table 1: In Vitro Cytotoxicity of Representative Acridin-9(10H)-one Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 9-Acridinyl amino acid derivative 8 | A549 (Lung Carcinoma) | ~6 | nih.gov |

| 9-Acridinyl amino acid derivative 9 | A549 (Lung Carcinoma) | ~6 | nih.gov |

| Amsacrine | K562 (Leukemia) | Not specified | nih.gov |

| 9-Acridinyl amino acid derivative 6 | K562 (Leukemia) | Comparable to amsacrine | nih.gov |

| 9-Acridinyl amino acid derivative 7 | K562 (Leukemia) | Comparable to amsacrine | nih.gov |

This table presents data for structurally related compounds to illustrate the general cytotoxic potential of the acridin-9(10H)-one class, as specific data for this compound is limited.

Modulation of Cellular Proliferation and Apoptosis

The cytotoxic effects of acridin-9(10H)-one derivatives are often mediated through the induction of cell cycle arrest and apoptosis. Research on 9-acridinyl amino acid derivatives has shown that these compounds can influence cell cycle progression. For example, certain derivatives have been observed to cause a G2/M block, while others induce apoptotic cell death independently of cell cycle regulation. nih.gov

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer agents. Studies have demonstrated that various acridine derivatives can trigger apoptosis in cancer cells. nih.govnih.gov For instance, some 9-acridinyl amino acid derivatives have been shown to significantly increase the percentage of apoptotic cells, with some compounds demonstrating an effect comparable to amsacrine. nih.gov The mechanism of apoptosis induction can be multifaceted, involving pathways that are dependent or independent of key regulatory proteins.

Antimicrobial Activities

The acridine scaffold has a long history of use in combating infectious agents, with derivatives exhibiting a broad spectrum of antimicrobial activities. nih.govnih.gov This includes antibacterial, antifungal, and antiparasitic properties.

Antibacterial Efficacy and Spectrum of Activity

Aminoacridines have been recognized as effective antibacterial agents, with their activity being influenced by the ionization of the molecule. oup.com Those aminoacridines with electronic conjugation between the ring nitrogen and the amino group tend to be the most active. oup.com The substitution pattern on the acridine ring is crucial, and various amino derivatives have shown potential in treating bacterial infections. researchgate.net

While specific data for this compound is scarce, studies on other substituted acridines provide insights into their potential antibacterial spectrum. For instance, some newly synthesized 9-aminoacridine derivatives have shown significant antibacterial activity against a range of pathogenic bacteria, including Methicillin-sensitive Staphylococcus aureus (MSSA), Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella paratyphi A, Escherichia coli, and Klebsiella pneumoniae. researchgate.net In some cases, these derivatives exhibited very low minimum inhibitory concentrations (MIC). researchgate.net

Table 2: Antibacterial Activity of Representative Acridine Derivatives

| Bacterial Strain | Activity of Representative Acridines | Reference |

| Staphylococcus aureus (MSSA & MRSA) | Significant activity with low MICs | researchgate.net |

| Enterococcus faecalis | Significant activity with low MICs | researchgate.net |

| Pseudomonas aeruginosa | Significant activity with low MICs | researchgate.net |

| Escherichia coli | Significant activity with low MICs | researchgate.net |

| Klebsiella pneumoniae | Significant activity with low MICs | researchgate.net |

This table illustrates the general antibacterial potential of the acridine class of compounds. Specific MIC values for this compound are not available.

Antifungal Properties

The exploration of acridine derivatives as antifungal agents has gained traction, with several compounds demonstrating promising activity. Although this area is less explored compared to their antibacterial and anticancer properties, some acridine/acridone (B373769) derivatives have shown antifungal effects. mdpi.com The development of multidrug resistance in fungal pathogens underscores the need for novel antifungal agents, and the acridine scaffold represents a potential starting point for the design of such compounds. mdpi.com

Antiparasitic and Antimalarial Applications

The use of acridine derivatives as antiparasitic agents, particularly against the malaria parasite Plasmodium falciparum, is well-established. nih.govnih.gov Quinacrine, a 9-aminoacridine derivative, was one of the earliest synthetic antimalarials. nih.gov The presence of chloro and methoxy (B1213986) substituents on the acridine ring has been shown to be important for good antimalarial activity. nih.gov

Numerous studies have reported the in vitro antimalarial activity of various acridine and acridinone (B8587238) derivatives against both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum. nih.gov Some synthetic acridinones have shown inhibitory concentrations in the nanomolar range. nih.gov The antiparasitic activity of acridines extends beyond malaria, with some derivatives showing efficacy against other protozoan parasites like Toxoplasma gondii and Leishmania. nih.govnih.gov

Table 3: Antimalarial Activity of Representative Acridine Derivatives

| Parasite Strain | Activity of Representative Acridines | Reference |

| Plasmodium falciparum (CQ-resistant) | Significant activity (IC50 ≤ 0.2 µM) | nih.gov |

| Plasmodium falciparum (CQ-susceptible) | Potent activity (IC50 ≤ 0.07 µM) | nih.gov |

This table highlights the general antimalarial potential of the acridine class. Specific data for this compound is not available.

Antitubercular Activity

The global health threat posed by Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the urgent development of novel therapeutic agents. Acridine derivatives have emerged as a promising class of compounds with potential antitubercular properties. nih.gov While direct experimental data on the antitubercular activity of this compound is limited in the reviewed literature, the broader class of acridine and acridone analogues has shown notable activity. nih.gov For instance, studies on various substituted acridine derivatives have highlighted their potential to inhibit the growth of Mycobacterium tuberculosis. researchgate.netdoi.org The mechanism of action for many of these compounds is believed to involve intercalation into mycobacterial DNA, thereby disrupting essential cellular processes. mdpi.com The presence of both an amino group and a chloro substituent on the acridin-9-one core of this compound suggests that it may possess favorable electronic and steric properties for interaction with mycobacterial targets. Structure-activity relationship (SAR) studies on other heterocyclic compounds have shown that such substitutions can significantly influence antitubercular efficacy. mdpi.comnih.gov Further investigation is warranted to specifically evaluate the minimum inhibitory concentration (MIC) of this compound against various strains of M. tuberculosis to determine its potential as a lead compound in the development of new antitubercular drugs.

Antiviral Efficacy against Diverse Viral Pathogens

Acridone derivatives have demonstrated a broad spectrum of antiviral activities against a range of DNA and RNA viruses. Current time information in Winnipeg, CA.nih.gov Their planar heterocyclic structure allows them to intercalate into viral nucleic acids, a mechanism that can inhibit viral replication and transcription. Current time information in Winnipeg, CA. Furthermore, some acridone derivatives have been shown to inhibit viral enzymes crucial for the viral life cycle. Current time information in Winnipeg, CA.

While specific studies on the antiviral efficacy of this compound are not extensively documented, related acridone derivatives have shown promising results. For example, certain N-substituted acridones have exhibited activity against hemorrhagic fever viruses, and halogen substituents on the acridone ring were found to be associated with reduced cytotoxicity and enhanced antiviral effects. rsc.org This suggests that the chloro group in this compound could be a beneficial feature for antiviral activity. The amino group at the 5-position could also modulate the compound's interaction with viral or cellular targets. Given the known antiviral potential of the acridone scaffold, dedicated studies are needed to screen this compound against a panel of viruses to ascertain its specific antiviral profile and mechanism of action.

Anti-Inflammatory Effects

Chronic inflammation is a key component of numerous diseases, and there is a continuous search for new anti-inflammatory agents. Acridine and acridone derivatives have been investigated for their anti-inflammatory properties. jocpr.com The anti-inflammatory activity of some amino acids has also been reported, suggesting that the amino group in the target compound could contribute to this effect. mdpi.com

Research on 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives has shown that these compounds can inhibit the activation of key inflammatory cells such as mast cells, neutrophils, and macrophages. jocpr.com While direct experimental evidence for this compound is lacking, the general anti-inflammatory potential of the acridine nucleus is established. rsc.org The substitution pattern of this compound, featuring both an electron-donating amino group and an electron-withdrawing chloro group, could influence its interaction with inflammatory mediators and signaling pathways. Future preclinical studies should focus on evaluating the ability of this compound to modulate the production of pro-inflammatory cytokines and other inflammatory markers in relevant cellular and animal models of inflammation.

Neuroprotective and Anti-Neurodegenerative Activities (e.g., Cholinesterase Inhibition)

Neurodegenerative diseases like Alzheimer's disease represent a significant and growing healthcare challenge. One of the therapeutic strategies involves the inhibition of cholinesterases to enhance cholinergic neurotransmission. Acridone derivatives, structurally similar to the known cholinesterase inhibitor tacrine, have been explored for their neuroprotective and anti-neurodegenerative potential. nih.govresearchgate.net

Studies on acridones isolated from natural sources have demonstrated their ability to inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation, two key pathological hallmarks of Alzheimer's disease. researchgate.net The planar acridone core is thought to play a crucial role in binding to the active sites of these targets. nih.gov Furthermore, some acridine derivatives have shown neuroprotective effects in cellular models of neurotoxicity. nih.gov While specific data for this compound is not available, the presence of the acridone scaffold is a strong indicator of its potential in this area. The amino and chloro substituents would likely influence its binding affinity and selectivity for neurological targets. In silico and in vitro studies are necessary to determine the cholinesterase inhibitory and neuroprotective capabilities of this compound.

Herbicidal Properties and Photosystem II Inhibition

Beyond its pharmacological potential, the acridin-9-one scaffold has also been investigated for its applications in agriculture. Specifically, acridone derivatives have been identified as potential inhibitors of Photosystem II (PSII), a key complex in the photosynthetic electron transport chain, making them candidates for the development of novel herbicides. researchgate.net

Molecular Mechanisms of Action of Acridin 9 10h One Compounds

Nucleic Acid Interaction Mechanisms

There is a significant absence of specific data regarding the interaction of 5-Amino-2-chloro-10H-acridin-9-one with DNA and RNA.

DNA Intercalation: Structural and Energetic Aspects

No studies were identified that specifically detail the structural and energetic aspects of DNA intercalation by this compound. Research on other acridine (B1665455) derivatives suggests that the planar tricyclic ring system is a key structural feature for insertion between DNA base pairs. The nature and position of substituents can significantly influence the stability and kinetics of this interaction. However, without experimental data, any discussion of the specific binding affinity, thermodynamic parameters, or structural perturbations induced by this compound would be purely speculative.

RNA Binding Properties

Similarly, the RNA binding properties of this compound have not been documented in the available scientific literature. While some acridine compounds have been shown to interact with various forms of RNA, including duplexes and G-quadruplexes, no such investigations have been reported for this specific compound.

Base-Step Selectivity and Groove Specificity in DNA/RNA Interactions

The base-step selectivity and groove specificity are critical determinants of the biological activity of DNA and RNA binding agents. However, no research has been published that elucidates these preferences for this compound.

Enzyme Inhibition Profiles

The inhibitory effects of this compound on key cellular enzymes have not been a subject of published research.

DNA Topoisomerase I and II Inhibition

While acridine-based compounds are famously known as topoisomerase poisons, there are no available studies measuring the inhibitory activity (such as IC50 values) of this compound against either DNA topoisomerase I or II.

Telomerase Inhibition

The potential for this compound to inhibit telomerase, an enzyme crucial in cancer cell immortality, has not been investigated in any publicly accessible research.

Acetylcholinesterase and Other Cholinesterase Inhibition

Derivatives of the acridine scaffold have been extensively investigated as inhibitors of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govfrontiersin.org The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of neurodegenerative conditions such as Alzheimer's disease. frontiersin.org

The planar tricyclic structure of the acridine nucleus is a key feature that allows these compounds to bind effectively within the active site of cholinesterases. Research has shown that different substitution patterns on the acridine ring can lead to varying degrees of potency and selectivity for either AChE or BChE. nih.gov For instance, a series of 9-heterocyclic amino-N-methyl-9,10-dihydroacridine derivatives have demonstrated effective inhibition of both AChE and BChE. nih.gov In contrast, certain 9-phosphoryl-9,10-dihydroacridines exhibit greater selectivity for BChE. frontiersin.orgnih.gov Molecular docking studies have been instrumental in elucidating the binding modes of these inhibitors and explaining the observed efficacy and selectivity. nih.gov

While specific inhibitory data for this compound is not extensively detailed in the reviewed literature, the general structure-activity relationships of acridine derivatives suggest that the amino and chloro substituents would significantly influence its binding affinity and selectivity for cholinesterases. The amino group could potentially form hydrogen bonds with amino acid residues in the enzyme's active site, while the chloro group's electronic properties could also impact the interaction.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. nih.gov PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govyoutube.com The mechanism of action for many PARP inhibitors involves competitive binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding site of the enzyme, which prevents the synthesis of poly(ADP-ribose) chains and traps PARP on the DNA, leading to replication fork collapse and cell death in cancer cells. nih.govyoutube.com

Acridine-based compounds have been identified as potential PARP inhibitors. nih.gov The planar acridine scaffold can effectively interact with the NAD+ binding pocket of PARP1. nih.gov For example, benzimidazole (B57391) acridine derivatives have been developed as dual inhibitors of PARP-1 and topoisomerase. nih.gov The trapping of PARP enzymes on DNA is considered a key cytotoxic mechanism of these inhibitors. researchgate.net

The potential for this compound to act as a PARP inhibitor would depend on how its specific substituents interact with the PARP active site. The electronic and steric properties of the amino and chloro groups would modulate the binding affinity and inhibitory potency.

Protein Kinase Modulation

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating specific substrate proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them important therapeutic targets. nih.gov Acridone (B373769) and acridine derivatives have been shown to modulate the activity of several protein kinases. nih.govnih.govacs.org

Derivatives of 2-methylacridone have been synthesized and identified as potent inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a kinase implicated in cancer and tauopathies. acs.orgacs.orgcornell.edu Molecular modeling studies have shown that these acridone derivatives can bind effectively to the ATP-binding site of MARK4. cornell.edu

Furthermore, aminoacridines, such as acridine orange and acridine yellow G, have been found to be potent inhibitors of protein kinase C (PKC), a key enzyme in signal transduction pathways. nih.gov The inhibition mechanism is complex, with evidence suggesting that these compounds can interact with both the catalytic and regulatory domains of PKC. nih.gov The inhibition of PKC by acridine derivatives may contribute to their antitumor effects. nih.gov

DNA Methyltransferase 1 (DNMT1) Inhibition

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA, an epigenetic modification that plays a crucial role in gene expression regulation. nih.gov The aberrant hypermethylation of tumor suppressor genes, leading to their silencing, is a common feature of cancer. nih.gov Inhibitors of DNMTs, therefore, represent a promising strategy for cancer therapy. nih.gov

Acridine-based compounds have emerged as non-nucleoside inhibitors of DNMT1. nih.govnih.gov For example, the N-(2-aminophenyl)benzamide acridine derivative, known as 8a, has been shown to target and inhibit both histone deacetylase 1 (HDAC1) and DNMT1. nih.govnih.gov This compound was found to inhibit the expression of DNMT1 at both the mRNA and protein levels. nih.gov Molecular docking studies have indicated that the acridine ring and its substituents can form key interactions within the DNMT1 active site. nih.gov

The development of non-nucleoside DNMT1 inhibitors is an active area of research to overcome the limitations of nucleoside analogs. nih.gov The structure of this compound, with its amino and chloro substitutions, presents a scaffold that could potentially be optimized for DNMT1 inhibition.

Photosystem II Inhibition

Photosystem II (PSII) is a crucial protein complex in the photosynthetic electron transport chain of plants, algae, and cyanobacteria. Inhibition of PSII disrupts photosynthesis, leading to plant death, which is the mode of action for many commercial herbicides. Acridone derivatives have been identified as potential inhibitors of PSII.

Research has shown that acridin-9(10H)-one itself can inhibit PSII activity, suggesting that the core acridone structure is a viable scaffold for developing new herbicides. The inhibitory effect is often assessed by measuring the reduction in chlorophyll (B73375) a fluorescence and the quantum yield for electron transport.

While specific data on the PSII inhibitory activity of this compound is limited, the presence of the chloro substituent, a common feature in many herbicides, along with the amino group, could modulate its herbicidal potential. Structure-activity relationship studies of acridone derivatives are needed to fully understand the impact of these substitutions on PSII inhibition.

Proton-Coupled Electron Transfer (PCET) Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental chemical process where both a proton and an electron are transferred in a single concerted or in separate, sequential steps. rsc.org PCET reactions are vital in a wide range of biological and chemical systems, including photosynthesis and enzyme catalysis. researchgate.net Acridine derivatives have been shown to participate in photo-induced PCET reactions. nih.govnih.gov

Studies on acridine orange have demonstrated that its triplet excited state can undergo a PCET reaction with a proton donor like phenol. nih.gov This reaction proceeds via a concerted proton-electron transfer (CPET), forming an acridine radical and a phenoxyl radical. nih.gov Visible light photocatalysis using 9-arylacridines can also induce photodecarboxylation of carboxylic acids through a PCET mechanism involving the singlet excited state of an acridine-carboxylic acid complex. nih.gov These processes often involve the formation of an intermediate acridinyl radical. nih.gov

The acridin-9(10H)-one scaffold, with its nitrogen and oxygen heteroatoms, is well-suited for participating in PCET reactions. The specific electronic properties conferred by the 5-amino and 2-chloro substituents on the aromatic ring of this compound would be expected to influence the thermodynamics and kinetics of any potential PCET processes.

Tautomerism and its Influence on Biological Binding Properties

Tautomerism, the interconversion of structural isomers that differ in the position of a proton and a double bond, is a critical consideration for understanding the biological activity of many heterocyclic compounds, including acridine derivatives. academie-sciences.frresearchgate.net Acridin-9-amines, for instance, can exist in equilibrium between an amino tautomer and an imino tautomer. univer.kharkov.uanih.gov

For this compound, the presence of the 5-amino group introduces the possibility of amino-imino tautomerism involving the exocyclic nitrogen and the ring nitrogen. The electron-withdrawing nature of the 2-chloro substituent and the acridone carbonyl group, along with the electron-donating nature of the amino group, would collectively influence the relative stability of the tautomers. This tautomeric behavior is a key factor that must be considered when evaluating its potential interactions with biological targets.

General Biomolecular Interactions of Acridin-9(10H)-one Compounds beyond Nucleic Acids and Enzymes

A significant aspect of the non-enzymatic interactions of acridin-9(10H)-one compounds involves their binding to proteins that are crucial for cellular signaling, transport, and structural integrity. For instance, various derivatives have been shown to interact with signaling proteins, transport proteins, and structural proteins, thereby modulating critical cellular pathways and functions.

Interactions with Signaling Proteins

Acridone derivatives have been found to modulate several key signaling pathways implicated in cell proliferation, survival, and stress responses. nih.gov These interactions are often mediated by direct binding to protein kinases, though not always at the catalytic site, or to other signaling cascade components.

Research has identified that acridone alkaloids can influence major mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-related kinases (ERKs), p38 MAPKs, and the stress-activated protein kinases/Jun-N-terminal kinases (SAPKs/JNKs). nih.gov While ERK is typically associated with cell survival and tumor promotion, JNK and p38 are often linked to cell death and tumor suppression. nih.gov Furthermore, the Akt signaling pathway, a critical regulator of cell metabolism, proliferation, and survival, has also been identified as a target for acridone derivatives. nih.govnih.gov

Some acridone derivatives have been specifically investigated for their inhibitory activity against Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein implicated in cancer and tauopathies. acs.org Molecular docking studies have revealed that these derivatives can occupy the ATP-binding site of MARK4, stabilized by non-covalent interactions such as hydrogen bonds. acs.org The ability of certain acridone derivatives to modulate the activity of such kinases highlights their potential to interfere with cellular signaling networks at multiple levels.

Binding to Transport Proteins

A noteworthy interaction of acridin-9(10H)-one derivatives is with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and multidrug resistance-associated protein (MRP). nih.gov These membrane proteins are responsible for the efflux of various xenobiotics, including many chemotherapeutic agents, from cells, thereby contributing to the phenomenon of multidrug resistance (MDR) in cancer.

Acridone derivatives have been recognized as substrates and potential inhibitors of these efflux pumps. nih.govnih.gov By competing for binding to P-gp and MRP, they can enhance the intracellular concentration of other drugs, potentially reversing drug resistance. nih.gov Molecular docking studies have indicated that acridone derivatives can bind to the active sites of P-gp and MRP, suggesting a mechanism for their modulatory effects on MDR. nih.gov

Another important transport protein that interacts with acridone derivatives is human serum albumin (HSA). nih.gov HSA is the most abundant protein in blood plasma and plays a crucial role in the transport and disposition of many drugs. The binding of acridone derivatives to HSA has been studied using spectroscopic techniques, which revealed that these interactions can alter the secondary structure of the protein. nih.gov The binding affinity to HSA is a critical determinant of the pharmacokinetic properties of these compounds.

Effects on Cellular Structures

Beyond specific protein targets, acridine compounds, the parent chemical class of acridinones, have been shown to affect the integrity and function of subcellular organelles. Studies on isolated human hepatocytes have demonstrated that certain acridines can induce morphological and functional changes in the endoplasmic reticulum (ER) and mitochondria. nih.gov

Specifically, exposure to these compounds has been associated with degranulation and vesiculation of the ER, as well as detrimental effects on mitochondrial structure and function, including a reduction in the mitochondrial membrane potential. nih.gov These findings suggest that the cellular effects of acridin-9(10H)-one derivatives may be partly mediated by inducing stress on these vital organelles, which can, in turn, trigger various downstream cellular responses.

The following table summarizes the non-enzymatic biomolecular interactions of acridin-9(10H)-one derivatives:

| Biomolecule/Cellular Component | Type of Interaction | Observed Effects | References |

|---|---|---|---|

| Signaling Proteins (e.g., MARK4, Akt) | Binding to ATP-binding sites, modulation of kinase activity | Inhibition of signaling pathways involved in cell proliferation and survival | nih.govnih.govacs.org |

| Transport Proteins (e.g., P-gp, MRP) | Binding to active sites, competitive inhibition | Modulation of multidrug resistance by inhibiting drug efflux | nih.govnih.gov |

| Human Serum Albumin (HSA) | Binding, leading to conformational changes | Alteration of the secondary structure of HSA, influencing pharmacokinetic properties | nih.gov |

| Endoplasmic Reticulum (ER) | Induction of morphological changes | Degranulation and vesiculation | nih.gov |

| Mitochondria | Structural damage, functional impairment | Reduction of mitochondrial membrane potential | nih.gov |

Structure Activity Relationship Sar Studies of Acridin 9 10h One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The type, position, and electronic nature of substituents on the acridine (B1665455) ring system are determinant factors for the biological potency and selectivity of its derivatives. Modifications can drastically alter a compound's ability to interact with molecular targets, its physicochemical properties, and ultimately, its pharmacological profile. nih.gov

Halogenation is a common strategy in medicinal chemistry to modulate a drug's properties. The introduction of a halogen atom, such as chlorine at the C-2 position of the acridin-9-one scaffold, can significantly impact bioactivity. Halogens are known to increase the hydrophobicity of molecules, which may enhance interactions with biological targets. nih.gov In the context of acridine derivatives, chloro-substitution has been a key feature in compounds with potent antimalarial activity. For instance, 6-chloro-2-methoxyacridine (B15215803) derivatives have demonstrated strong in vitro antimalarial effects. nih.gov The presence of chlorine can influence the electronic distribution within the aromatic system, potentially affecting DNA binding affinity and the inhibition of enzymes like topoisomerase. nih.govgoogle.com Studies on peptoids have shown a clear correlation between halogenation and increased antimicrobial activity, with the effect being dependent on the nature of the halogen and the level of substitution. nih.gov

Table 1: Effect of Halogenation on Antimicrobial Activity of Peptoids This table illustrates the general principle of how halogenation can enhance biological activity, a concept applicable to the acridinone (B8587238) scaffold.

| Compound Type | Halogen | Activity Increase (S. aureus) | Activity Increase (E. coli & P. aeruginosa) |

|---|---|---|---|

| Short Peptoid Analogues | Bromine | Up to 32-fold | 16- to 64-fold |

Source: Adapted from research on halogenated peptoids. nih.gov

The introduction of amino (-NH2) and hydroxy (-OH) groups can profoundly affect the biological properties of acridin-9-one derivatives. An amino group at the C-5 position, as seen in 5-Amino-2-chloro-10H-acridin-9-one, is particularly significant. Research has shown that substitution at the C-5 position can have a profound effect on the in vitro and in vivo antileukemic activity of acridine compounds. nih.gov Specifically, C-5 substitution on N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide (AAC) derivatives significantly enhances DNA binding affinity and binding free energy. nih.gov The amino group, being electron-donating, can increase the electron density of the aromatic system and participate in hydrogen bonding, which can facilitate stronger interactions with DNA or protein targets. nih.govstudypug.com This enhanced binding often correlates with increased anticancer activity. nih.gov

Table 2: Impact of C-5 Substitution on DNA Binding Energetics

| Compound | Substitution at C-5 | Effect on DNA Binding Affinity |

|---|---|---|

| AAC | None (Parent Compound) | Baseline |

| AAC Analogue | Amino Group | Significantly Enhanced |

Source: Based on studies of AAC analogues. nih.gov

The electronic properties of substituents, categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), are fundamental to the SAR of acridin-9-one derivatives. studypug.comyoutube.com

Electron-Donating Groups (EDGs): Groups like amino (-NH2), hydroxyl (-OH), and alkyl groups increase the electron density of the acridine ring. studypug.com This enhanced nucleophilicity can strengthen the molecule's ability to intercalate into the electron-poor base pairs of DNA. nih.gov The presence of an EDG, such as the methoxy (B1213986) group in certain 9-aminoacridine (B1665356) derivatives, has been shown to improve drug-DNA binding. nih.gov

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) and cyano (-CN) pull electron density away from the acridine ring. studypug.com The effect of EWGs can be complex. While they can decrease the basicity of the acridine nitrogen, which might be unfavorable for some interactions, they can also be crucial for activity. For example, substituents on the 9-position of 3-nitroacridine (B3047595) derivatives were found to be critical for DNA-binding and anti-proliferative effects. nih.gov The strategic placement of EWGs and EDGs is a key tactic in drug design. google.com

Table 3: General Effects of EDGs and EWGs on Acridine Bioactivity

| Group Type | Examples | General Effect on Acridine Ring | Impact on Bioactivity |

|---|---|---|---|

| Electron-Donating (EDG) | -NH2, -OH, -OR, Alkyl | Increases electron density | Can enhance DNA intercalation and nucleophilicity. nih.govstudypug.com |

The nitrogen atom at the 10-position of the acridin-9-one ring is a common site for substitution, leading to significant pharmacological consequences. Introducing substituents at the N-10 position can alter the molecule's solubility, cell permeability, and target interaction. A series of N-10-substituted acridone (B373769) derivatives have been evaluated as potent anticancer agents targeting the AKT kinase pathway. nih.gov Research suggests that the presence of an alkyl spacer at the N-10 position can be an essential structural requirement for potent AKT inhibitors. nih.gov Furthermore, appending suitable substituents at the N-10 position has been used to create fluorescent molecular probes for monitoring metabolic processes involving ATP/ADP. nih.gov The nature of the N-10 side chain, such as those bearing tertiary amino groups, has also been critical in developing acridinones that can reverse chloroquine (B1663885) resistance in malaria parasites. nih.gov

Importance of Molecular Planarity and Conformation for Bioactivity

A defining characteristic of the acridine scaffold is its planar, tricyclic aromatic structure. This planarity is widely recognized as a crucial factor for its primary mechanism of biological action: DNA intercalation. nih.govmdpi.comnih.gov The flat shape of the acridine ring allows it to slip between the base pairs of the DNA double helix, leading to structural distortions that can inhibit critical cellular processes like DNA replication and transcription, which is particularly detrimental to rapidly dividing cancer cells. mdpi.comnih.gov

The conformation of side chains attached to the planar core also plays a vital role. The orientation and flexibility of these chains determine how the molecule fits into the binding site of a target enzyme or receptor. nih.gov For example, in acridine-triazole hybrids, the ligand's conformation, which dictates its orientation, is critical for optimal interaction and intercalation with DNA bases, ultimately influencing its cytotoxic activity. nih.gov Any structural modification that disrupts the planarity of the acridine ring system is likely to reduce its DNA intercalating ability and, consequently, its biological activity. nih.gov

Cationic Ionization and its Contribution to Biological Activity

The biological activity of acridine derivatives is significantly influenced by their ability to form cations and the degree of ionization at physiological pH. researchgate.net The planar structure of the acridine ring system allows it to intercalate between the base pairs of DNA, a primary mechanism for its anticancer effects. nih.gov This intercalation is often facilitated by the positive charge that can develop on the acridine molecule.

Key factors for the antibacterial activity of acridines include the formation of a cation, a high level of ionization at neutral pH, and a planar molecular surface. researchgate.net The ionization is a result of the nitrogen atom within the acridine ring and any amino groups attached to it. researchgate.net The ability of the acridine nitrogen to act as an acceptor or donor can radically affect the molecule's binding properties. semanticscholar.org

Furthermore, the ionization state and solubility of an amino group, which are dependent on its pKa value (typically in the range of 5.0-8.0), determine its binding behavior, fluorescence characteristics, and hydrophobicity. researchgate.net The position of the amino group on the acridine scaffold is also a critical determinant of its biological properties. researchgate.net For instance, certain acridinium (B8443388) dyes, which are cationic, possess a reactive 9-position that has been utilized in the design of dynamic supramolecular systems. acs.org

Design and Biological Evaluation of Acridone Hybrid Molecules

The versatility of the acridone scaffold has led to the design and synthesis of numerous hybrid molecules, where the acridone core is combined with other pharmacologically active moieties to enhance or modulate biological activity. This approach has yielded promising results in various therapeutic areas.

One notable area of research is the development of acridone derivatives as STING (Stimulator of Interferon Genes) receptor agonists for potential use in cancer immunotherapy and antiviral treatments. nih.gov Inspired by murine STING agonists, researchers have rationally designed and synthesized novel acridone analogues. Among these, compounds 2g , 9g , and 12b were identified as STING agonists effective across species. nih.gov Notably, compound 12b demonstrated the strongest binding affinity to human STING and induced a more rapid, potent, and durable cytokine response compared to the well-known STING inducer 2'3'-cGAMP. nih.gov

Another successful application of the hybrid molecule strategy is the development of acridone glycosides as selective butyrylcholinesterase (BChE) inhibitors for the potential treatment of Alzheimer's disease. nih.gov A series of 21 acridone glycosides were synthesized and evaluated, with the D-ribose derivative 6f exhibiting the highest inhibitory activity and selectivity for BChE. nih.gov This compound also demonstrated a mixed-type inhibition mechanism against BChE. nih.gov Furthermore, several of these hybrid molecules were found to be non-toxic and displayed significant neuroprotective activity. nih.gov

The following table summarizes the biological activities of selected acridone hybrid molecules:

Table 1: Biological Activities of Acridone Hybrid Molecules| Compound | Target | Biological Activity | Key Findings |

|---|---|---|---|

| 12b | STING Receptor | Agonist | Potent human STING agonist, induces strong cytokine response. nih.gov |

| 6f | Butyrylcholinesterase (BChE) | Selective Inhibitor | Highest inhibitory activity and selectivity for BChE in its series. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach has been applied to acridine and acridone derivatives to understand the physicochemical properties that govern their therapeutic effects and to guide the design of more potent molecules.

QSAR studies on 9-anilinoacridines with antitumor activity have suggested that the electronic effects of substituents influence the drug's binding to its target site, while hydrophobicity affects the drug's entry to the active site. researchgate.net In a study of phenylamino-acridine derivatives, QSAR modeling was used to investigate their DNA binding affinity. The analysis revealed that both topological and physicochemical parameters showed significant regression coefficients in monoparametric correlations. researchgate.net The use of bivariate combinations of these parameters led to a substantial improvement in the statistical models. researchgate.net

For instance, a QSAR study on a series of 3,9-disubstituted acridine derivatives identified a strong correlation between the lipophilicity of the compounds and their ability to stabilize the intercalation complex with DNA. nih.gov The study utilized physicochemical properties such as logP, change in standard entropy (ΔS°), and partial charges (δ) to develop their models. nih.gov

Another study focused on the QSAR of phenylamino-acridine derivatives and found that combinations of molar refractivity (MR), molecular volume (MV), and indicator parameters (IDS and I3) provided statistically significant models for predicting DNA binding affinity. researchgate.net

The following table presents some of the physicochemical descriptors used in QSAR studies of acridine derivatives and their significance:

Table 2: Physicochemical Descriptors in Acridone QSAR Studies| Descriptor | Symbol | Significance in QSAR Models |

|---|---|---|

| Lipophilicity | logP | Correlates with the ability to stabilize DNA intercalation complexes. nih.gov |

| Molar Refractivity | MR | Used in combination with other parameters to model DNA binding affinity. researchgate.net |

| Molecular Volume | MV | Combined with other descriptors to predict biological activity. researchgate.net |

| Partial Charge | δ | Provides insights into electronic effects and binding interactions. nih.gov |

These QSAR models serve as valuable tools in medicinal chemistry, enabling the prediction of the biological activity of new acridone derivatives and facilitating the rational design of compounds with improved therapeutic profiles.

Computational and Theoretical Investigations of 5 Amino 2 Chloro 10h Acridin 9 One and Analogues

Molecular Docking Studies for Target Identification and Ligand-Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Amino-2-chloro-10H-acridin-9-one and its analogues, molecular docking has been instrumental in identifying potential biological targets and elucidating their binding modes.

Researchers have employed molecular docking to investigate the interactions of acridinone (B8587238) derivatives with various biological targets, including DNA, topoisomerase enzymes, and other proteins implicated in cancer. nih.govrsc.org For instance, the planar structure of the acridone (B373769) scaffold allows for effective intercalation into DNA, a property that has been extensively studied using docking simulations. nih.govrsc.org These studies help in understanding how substituents on the acridone ring influence binding affinity and specificity.

Docking studies have also been crucial in identifying novel targets. By screening a library of acridinone derivatives against a panel of protein structures, potential binding partners can be identified. researchgate.net For example, docking simulations have suggested that some acridinone analogues may bind to the ATP-binding site of certain kinases, indicating a potential mechanism of action beyond DNA intercalation. The CASTp web server is a tool that has been used to identify active sites for molecular docking and to understand ligand binding. researchgate.net

Recent studies have focused on the interaction of acridone derivatives with G-quadruplex (G4) DNA structures, which are found in telomeres and oncogene promoter regions. nih.govrsc.org Molecular docking has been used to predict the binding modes of these compounds to various G4 topologies, providing insights into their potential as G4 stabilizers and telomerase inhibitors. nih.gov The results of these docking studies often correlate well with experimental data from techniques like fluorescence intercalator displacement (FID) assays. nih.gov

| Acridinone Analogue | Biological Target | Key Findings from Docking | Reference |

|---|---|---|---|

| AcridPy and AcridPyMe | G-quadruplex DNA (Tel, MYC, KRAS) | Preferential binding to MYC G-quadruplex. | nih.govrsc.org |

| Acridine (B1665455)/Sulfonamide Hybrids | Topoisomerase I and II | Interaction with the active site similar to co-crystallized ligands. | nih.gov |

| Various substituted acridones | P-glycoprotein | Identified compounds with high binding scores. | researchgate.net |

Quantum Mechanical (QM) and Molecular Mechanical (MM) Calculations

Quantum mechanical (QM) and molecular mechanical (MM) calculations are powerful tools for studying the electronic structure, geometry, and energetics of molecules. researchgate.net These methods are often used in conjunction to provide a comprehensive understanding of the properties of this compound and its analogues.

QM methods, such as ab initio and Density Functional Theory (DFT), are based on the principles of quantum mechanics and provide a detailed description of the electronic structure of a molecule. researchgate.net These methods are used to calculate various properties, including optimized geometries, charge distributions, and spectroscopic properties. For acridinone derivatives, QM calculations have been used to understand the influence of different substituents on the electronic properties of the acridone core. rsc.org

MM methods, on the other hand, use classical physics to model the interactions between atoms. nih.gov While less computationally expensive than QM methods, they can be used to study larger systems, such as the interaction of an acridinone derivative with a protein or a DNA molecule. A common approach is to pre-optimize the structure of the acridinone derivative using MM methods (e.g., MM+) before performing more rigorous QM calculations (e.g., semi-empirical AM1). nih.gov This combined QM/MM approach allows for the efficient and accurate study of large biomolecular systems.

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a widely used QM method for studying the electronic structure and reactivity of acridinone derivatives. bnmv.ac.innih.gov DFT calculations provide valuable insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions and reactivity of a molecule. rsc.org

The HOMO-LUMO energy gap is a key parameter that can be correlated with the chemical reactivity and stability of a molecule. bnmv.ac.in A smaller energy gap generally indicates a more reactive molecule. researchgate.net DFT calculations have been used to determine the HOMO-LUMO gaps of various acridinone analogues, helping to explain their observed biological activities. researchgate.net For example, compounds with lower energy gaps may be more effective DNA intercalators or enzyme inhibitors.

DFT has also been used to investigate the influence of substituents on the electronic properties of the acridone ring. rsc.org By calculating the distribution of HOMO and LUMO orbitals, researchers can understand how different functional groups affect the electron-donating or electron-withdrawing nature of the molecule. rsc.org This information is critical for designing new analogues with improved biological activity. For instance, DFT calculations have shown that the location of the LUMO is often on the acridone moiety, while the HOMO distribution is dependent on the substituents. rsc.org

Furthermore, DFT calculations have been employed to study the vibrational spectra of acridine and its derivatives, with methods like B3LYP/6-31G* providing results that are in good agreement with experimental data. nih.gov

| Acridinone Analogue | DFT Functional/Basis Set | Calculated Property | Key Finding | Reference |

|---|---|---|---|---|

| N-substituted acridones | B3LYP/6-311+G(2d,p) | HOMO-LUMO energy levels | Substituent-dependent HOMO distribution. | rsc.org |

| Acridine derivatives | B3LYP/6-31G(d,p), B3LYP/6-311G(d,p), etc. | Global descriptors (Ionization potential, electron affinity) | Higher values in the excited state, indicating electron acceptor behavior. | bnmv.ac.in |

| Acridone | B3LYP/6-31G(d) | HOMO-LUMO energy gap | Maximum HOMO-LUMO gap among studied derivatives. | bnmv.ac.in |

Excited-State Thermochemical Analysis

Excited-state thermochemical analysis provides insights into the properties and reactivity of molecules in their electronically excited states. This is particularly relevant for acridinone derivatives, many of which exhibit fluorescence and are being investigated for applications in photodynamic therapy and as fluorescent probes. nih.gov

Computational methods can be used to study the thermodynamics of reactions involving excited-state species. For example, the reaction of acridinium (B8443388) salts with oxidants can lead to the formation of an electronically excited acridone molecule, which then emits light (chemiluminescence). researchgate.netresearchgate.net Theoretical studies have been used to elucidate the complex reaction mechanisms and thermodynamic parameters of these processes. researchgate.netresearchgate.net

DFT and time-dependent DFT (TD-DFT) are powerful tools for studying the excited states of molecules. kaist.ac.kr These methods can be used to calculate excited-state energies, geometries, and reduction potentials. kaist.ac.kr For instance, studies have shown that acridine derivatives tend to be better electron acceptors in their excited state compared to their ground state. bnmv.ac.in This property is important for their potential use as photoredox catalysts. researchgate.net

Hirshfeld Surface and Energy Framework Analyses for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. researchgate.netnih.govnih.gov This analysis provides a graphical representation of the regions of close contact between molecules, highlighting the nature and strength of interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

For this compound and its analogues, Hirshfeld surface analysis has been used to understand their crystal packing and the forces that govern their solid-state structures. researchgate.netresearchgate.net The analysis generates 2D fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.govresearchgate.net

| Interaction Type | Typical Contribution to Hirshfeld Surface | Significance | Reference |

|---|---|---|---|

| H···H | Often a major contributor (e.g., 35.4%) | van der Waals forces | nih.gov |

| C···H/H···C | Significant contribution | van der Waals forces | nih.gov |

| N···H/H···N | Variable contribution, indicates hydrogen bonding | Directional interactions, important for crystal packing | nih.gov |

| O···H/H···O | Indicates hydrogen bonding | Strong directional interactions | nih.gov |

| π···π | Can be significant in planar molecules | Stacking interactions, important for electronic properties | researchgate.net |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a compound and a biological macromolecule over time. nih.govdntb.gov.ua This technique allows researchers to study the conformational changes, binding stability, and thermodynamics of complex formation. nih.gov

For this compound and its analogues, MD simulations have been used to investigate their interactions with DNA and proteins in a more realistic, solvated environment. rsc.org For example, MD simulations have been employed to study the binding of acridone derivatives to G-quadruplex DNA, providing detailed information about the stability of the complex and the specific interactions that contribute to binding. rsc.org These simulations can reveal how the ligand and the biomolecule adapt to each other upon binding, which is not always apparent from static docking studies.

Emerging Applications and Future Directions in Acridin 9 10h One Research

Development as Fluorescent Probes and Biomolecular Labels

The inherent fluorescence of the acridone (B373769) core makes it a promising candidate for the development of fluorescent probes and biomolecular labels. nih.govrsc.org Acridine (B1665455) derivatives are well-known for their use as dyes and fluorescent materials for visualizing biomolecules. rsc.org Specifically, acridone-based fluorescent molecular probes have been developed to monitor metabolic processes by interacting with ATP/ADP. nih.gov

While direct studies on the fluorescent properties of 5-Amino-2-chloro-10H-acridin-9-one are not extensively documented in publicly available literature, the general characteristics of the acridone class suggest its potential. The amino and chloro substituents on the acridone ring can modulate the photophysical properties, such as quantum yield and Stokes shift, which are critical for sensitive detection in biological systems. For instance, 9-amino-6-chloro-2-methoxyacridine (B163386) is a known pH-sensitive fluorescent probe used to measure pH changes within cellular compartments like vacuoles. medchemexpress.comnih.gov This suggests that the related structure, this compound, could also exhibit environmentally sensitive fluorescence, making it a candidate for development into a targeted probe.

Future research could focus on characterizing the specific fluorescence profile of this compound and its derivatives. By attaching specific recognition moieties, it could be engineered to act as a selective label for particular biomolecules or to report on specific physiological conditions within cells.

Applications in Optical and Material Science (e.g., Nonlinear Optics, Charge Transport)

Acridine derivatives possess unique physical and chemical properties that extend to optical and material science applications. rsc.org Their planar structure and extended π-conjugated system are often associated with interesting nonlinear optical (NLO) properties and charge transport capabilities, which are essential for advanced materials.

The acridone scaffold, due to its high fluorescence quantum yields, is attracting significant attention in the development of photoluminescent materials. nih.gov While specific data for this compound in NLO or charge transport is scarce, the fundamental structure is promising. The presence of an electron-donating amino group and an electron-withdrawing chloro group can create a push-pull system, which is a common design strategy for enhancing NLO properties.

Further investigation into the solid-state packing and electronic properties of this compound is warranted. Such studies would reveal its potential for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

Potential in Repurposing and Combination Therapies

Acridone derivatives have a rich history in drug discovery, with many analogues exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgrsc.org This diverse bioactivity profile makes them attractive candidates for drug repurposing and for use in combination therapies. For example, some acridine derivatives have entered clinical studies for their antitumor efficacy. nih.gov

The development of drug resistance is a major hurdle in cancer therapy. nih.gov Acridone derivatives are being explored for their ability to overcome multidrug resistance, potentially by inhibiting efflux pumps like P-glycoprotein. nih.gov this compound, as part of this chemical class, could be investigated for its potential to be repurposed as an anticancer agent or as an adjuvant in combination with existing chemotherapeutics to enhance their efficacy and overcome resistance. nih.gov

A study on 9-amino-acridines identified a group of these compounds that selectively downregulate the function of regulatory T cells (Tregs) by targeting the FoxP3 protein. nih.gov This suggests a potential immunomodulatory role for acridine derivatives, which could be exploited in cancer immunotherapy. nih.gov Investigating whether this compound shares this activity could open up new avenues for its therapeutic application.

Challenges and Opportunities in Acridone-Based Chemical Biology and Drug Discovery

Despite the vast potential of acridone derivatives, several challenges remain in their development for clinical applications. A significant hurdle is managing their side effects, which has limited the clinical use of some analogues. rsc.org The planar nature of the acridine ring, which facilitates DNA intercalation—a common mechanism of action for their anticancer effects—can also lead to toxicity. nih.govresearchgate.net

However, these challenges also present opportunities for medicinal chemists. The synthesis of novel acridone derivatives with improved target specificity and reduced toxicity is a key area of research. rsc.orgnih.gov Structure-activity relationship (SAR) studies are crucial to understand how different substituents on the acridone core influence biological activity and toxicity. For this compound, the positions and nature of the amino and chloro groups provide a starting point for further chemical modification to optimize its therapeutic index.

The development of targeted drug delivery systems for acridone compounds could also help mitigate off-target effects and enhance their therapeutic efficacy. Furthermore, exploring novel biological targets beyond DNA intercalation, such as specific enzymes or signaling pathways, could lead to the discovery of acridone-based drugs with new mechanisms of action and better safety profiles. nih.govacs.org

Future Research Perspectives for this compound

The future of research on this compound is promising and multifaceted. Key areas for future investigation include:

Comprehensive Photophysical Characterization: A detailed study of its absorption and emission properties, including quantum yield, lifetime, and sensitivity to environmental factors, is essential to establish its utility as a fluorescent probe.

Synthesis of Derivatives and SAR Studies: Synthesizing a library of derivatives by modifying the amino and chloro groups, or by adding substituents at other positions of the acridone ring, will be crucial for optimizing its properties for specific applications, be it as a therapeutic agent or a material.

Exploration of Biological Targets: Moving beyond the assumption of DNA intercalation, screening this compound against a panel of biological targets, such as kinases, topoisomerases, and other enzymes, could reveal novel mechanisms of action. acs.orgmdpi.com

Investigation of Material Science Applications: Probing its potential in nonlinear optics and as a charge transport material through theoretical and experimental studies could pave the way for its use in advanced electronic and photonic devices.

Preclinical Evaluation in Disease Models: Should promising biological activity be identified, evaluation in relevant cell-based and animal models of disease will be a critical next step to validate its therapeutic potential.

Q & A

Q. How can researchers experimentally determine the physicochemical properties of 5-Amino-2-chloro-10H-acridin-9-one when limited data is available?

Methodological Answer:

- Thermal Stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess melting points and decomposition temperatures. Cross-reference with computational predictions (e.g., density functional theory (DFT) for thermodynamic properties) .

- Solubility : Perform shake-flask experiments in solvents of varying polarity (e.g., water, DMSO, ethanol) followed by HPLC-UV quantification. Validate with partition coefficient (logP) predictions via software like MarvinSketch .

- Spectroscopic Characterization : Combine FT-IR, /-NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity. Assign peaks using computational tools (e.g., Multiwfn for electron density mapping) .

Q. What synthetic routes are recommended for producing this compound in academic settings?

Methodological Answer:

- Stepwise Functionalization : Start with acridinone derivatives and introduce chloro and amino groups via Ullmann coupling or Buchwald-Hartwig amination. Optimize reaction conditions (e.g., catalyst: Pd(OAc), ligand: Xantphos) to minimize byproducts .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via thin-layer chromatography (TLC) and -NMR integration .

Q. How can researchers validate the purity of this compound for biological assays?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm. Compare retention times with synthetic intermediates.

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties of this compound for photodynamic therapy applications?

Methodological Answer:

- Electrostatic Potential (ESP) Mapping : Use Multiwfn to calculate ESP surfaces and identify nucleophilic/electrophilic regions. Correlate with experimental UV-Vis spectra to predict charge-transfer transitions .

- Orbital Composition Analysis : Perform DFT calculations (e.g., B3LYP/6-311++G**) to analyze HOMO-LUMO gaps. Compare with experimental redox potentials (cyclic voltammetry) to assess photoreactivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis : Systematically review literature using PubMed and ECHA databases (see search strategy in ). Apply statistical tools (e.g., Cohen’s ) to quantify effect sizes across studies.

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) and include positive/negative controls. Use ANOVA to identify batch-to-batch variability in compound synthesis .

Q. How can researchers design experiments to evaluate the mutagenic potential of this compound?

Methodological Answer:

- In Vitro Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation (S9 fraction). Compare revertant colony counts against positive controls (e.g., sodium azide) .

- Comet Assay : Treat human lymphocytes with graded concentrations (1–100 µM) and quantify DNA damage via tail moment analysis. Validate with positive control (e.g., hydrogen peroxide) .

Q. What advanced analytical techniques quantify trace impurities in this compound samples?

Methodological Answer:

- LC-MS/MS : Employ a Q-TOF mass spectrometer in MRM mode to detect sub-ppm impurities. Use isotope dilution for quantification .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemical purity and identify polymorphic forms .

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.